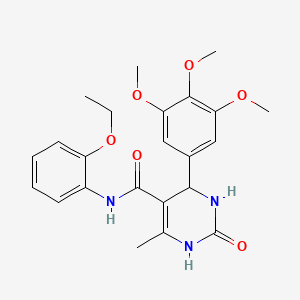
N-(2-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C23H27N3O6 and its molecular weight is 441.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The compound belongs to the tetrahydropyrimidine class and features a complex structure that contributes to its biological activities. The molecular formula is C20H24N2O5, and it includes multiple functional groups that may influence its interaction with biological targets.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of tetrahydropyrimidine derivatives. For instance:
- Activity Spectrum : Compounds similar to N-(2-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine have shown effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 6 mg/ml .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 6 mg/ml |
| Compound B | Escherichia coli | 8 mg/ml |
2. Anti-inflammatory Activity
Tetrahydropyrimidine compounds have been investigated for their anti-inflammatory properties. In particular:
- Mechanism of Action : The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Some derivatives have been shown to reduce inflammation markers in vitro .
3. Anticancer Activity
The potential anticancer effects of this compound class are also noteworthy:
- Cell Line Studies : Research indicates that certain tetrahydropyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds have been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .
Case Studies
Several case studies provide insights into the biological activity of related compounds:
- Study on Biofilm Formation : A study explored the effectiveness of N-substituted aryl compounds in preventing biofilm formation by Pseudomonas aeruginosa. The results indicated that specific substitutions on the pyrimidine core could enhance bioactivity against biofilms .
- Dihydropyridine Derivatives : Research on dihydropyridine derivatives demonstrated significant L-type calcium channel blocking activity. This suggests that structural modifications similar to those in tetrahydropyrimidines could yield compounds with cardiovascular benefits .
科学的研究の応用
Biological Activities
Research indicates that tetrahydropyrimidine derivatives exhibit a broad spectrum of biological activities, making them valuable in pharmaceutical applications. The compound has been studied for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent.
Biological Activities:
- Anticancer Properties: Studies have shown that pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Effects: The compound demonstrates efficacy against various bacterial strains, suggesting its potential use in developing new antibiotics.
- Anti-inflammatory Activity: Research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Case Studies
Several case studies highlight the effectiveness of N-(2-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide in various applications:
特性
IUPAC Name |
N-(2-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6/c1-6-32-16-10-8-7-9-15(16)25-22(27)19-13(2)24-23(28)26-20(19)14-11-17(29-3)21(31-5)18(12-14)30-4/h7-12,20H,6H2,1-5H3,(H,25,27)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOTZPZIKALZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C(=C3)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














